molecular formula C15H13N3O4S B3927411 N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-nitrophenyl)thiourea

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-nitrophenyl)thiourea

Cat. No. B3927411
M. Wt: 331.3 g/mol
InChI Key: SOIBHBRVWFIHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-nitrophenyl)thiourea, also known as BNPTU, is a thiourea derivative that has been widely studied for its potential therapeutic applications. BNPTU has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-nitrophenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cellular proliferation and survival. This compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and cellular differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor activity. This compound has also been found to modulate various signaling pathways involved in cellular proliferation and survival.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-nitrophenyl)thiourea in lab experiments is its ability to exhibit anti-tumor activity in various cancer cell lines. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-nitrophenyl)thiourea, including:
1. Further studies on the mechanism of action of this compound to better understand its potential therapeutic applications.
2. Studies on the potential use of this compound in combination with other anti-cancer agents to enhance its anti-tumor activity.
3. Studies on the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Studies on the potential use of this compound as an anti-inflammatory and anti-oxidant agent.
5. Studies on the potential toxicity of this compound and its effects on normal cells.
In conclusion, this compound is a promising candidate for further research in the field of cancer treatment and other diseases. Its potential therapeutic applications and range of biochemical and physiological effects make it a valuable compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-nitrophenyl)thiourea has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, making it a promising candidate for further research in cancer treatment.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-18(20)12-4-2-11(3-5-12)17-15(23)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIBHBRVWFIHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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